Cas no 1431963-49-3 (3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid)

3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride
- 3-[(4-Amino-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid;hydrochloride
- 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid
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- MDL: MFCD25371094
- インチ: 1S/C13H15N3O2.ClH/c1-8-12(14)9(2)16(15-8)7-10-4-3-5-11(6-10)13(17)18;/h3-6H,7,14H2,1-2H3,(H,17,18);1H
- InChIKey: XAQRPXXPXABUET-UHFFFAOYSA-N
- ほほえんだ: Cl.OC(C1=CC=CC(=C1)CN1C(C)=C(C(C)=N1)N)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 311
- トポロジー分子極性表面積: 81.1
3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB501173-100 mg |
3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride |
1431963-49-3 | 100MG |
€231.60 | 2022-03-01 | ||
Enamine | EN300-255469-2.5g |
3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride |
1431963-49-3 | 95% | 2.5g |
$1043.0 | 2024-06-19 | |
abcr | AB501173-1 g |
3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride |
1431963-49-3 | 1g |
€486.60 | 2022-03-01 | ||
Enamine | EN300-255469-1.0g |
3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride |
1431963-49-3 | 95% | 1.0g |
$497.0 | 2024-06-19 | |
Matrix Scientific | 204330-1g |
3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride, 95% |
1431963-49-3 | 95% | 1g |
$658.00 | 2023-09-10 | |
abcr | AB501173-250mg |
3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride; . |
1431963-49-3 | 250mg |
€421.00 | 2025-02-16 | ||
1PlusChem | 1P00JG2V-500mg |
3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid |
1431963-49-3 | 95% | 500mg |
$541.00 | 2024-06-20 | |
1PlusChem | 1P00JG2V-1g |
3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid |
1431963-49-3 | 95% | 1g |
$677.00 | 2024-06-20 | |
Aaron | AR00JGB7-50mg |
3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid |
1431963-49-3 | 95% | 50mg |
$184.00 | 2025-03-10 | |
Aaron | AR00JGB7-250mg |
3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid |
1431963-49-3 | 95% | 250mg |
$364.00 | 2025-02-14 |
3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid 関連文献
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1. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acidに関する追加情報
Introduction to 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid (CAS No. 1431963-49-3)
3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid, identified by its CAS number 1431963-49-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to the class of benzoic acid derivatives, incorporating a pyrazole moiety with amino and dimethyl substitutions, which endows it with unique structural and functional properties. The presence of both aromatic and heterocyclic rings in its molecular structure makes it a promising candidate for various biological and chemical applications.
The molecular structure of 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid consists of a benzoic acid backbone substituted with a 4-amino-3,5-dimethyl-1H-pyrazol group. This pyrazole ring is characterized by its nitrogen atoms, which can participate in hydrogen bonding and coordinate with metal ions, making the compound suitable for applications in coordination chemistry and catalysis. Additionally, the amino group at the 4-position of the pyrazole ring enhances the compound's reactivity, allowing for further functionalization through condensation or coupling reactions.
In recent years, 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid has been extensively studied for its potential applications in pharmaceuticals. The benzoic acid moiety is known for its antimicrobial and anti-inflammatory properties, while the pyrazole ring is frequently found in bioactive molecules due to its ability to modulate enzyme activity and interact with biological targets. The combination of these structural features suggests that this compound may exhibit therapeutic effects in areas such as immunomodulation and anti-cancer therapy.
One of the most compelling aspects of 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid is its versatility in chemical synthesis. The amino group on the pyrazole ring can be readily coupled with other functional groups via amide or urea linkages, while the benzoic acid moiety can undergo esterification or amidation reactions. This flexibility makes it an excellent building block for designing novel molecules with tailored properties. For instance, researchers have explored its use in synthesizing protease inhibitors, which are critical for treating diseases such as cancer and inflammation-related disorders.
Recent studies have highlighted the potential of 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid as a scaffold for developing kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often overexpressed in cancer cells. By targeting specific kinases, it may be possible to disrupt aberrant signaling networks and induce apoptosis or growth arrest in tumor cells. Preliminary computational studies have suggested that modifications to the pyrazole ring could enhance binding affinity to kinase active sites, making this compound a promising lead for further development.
The synthesis of 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid involves multi-step organic reactions starting from commercially available precursors such as 4-formylbenzoic acid and 3,5-dimethylpyrazole. The key step involves condensation of 4-formylbenzoic acid with 3,5-dimethylpyrazole under basic conditions to form an intermediate imine, which is subsequently reduced to yield the desired product. This synthetic route is efficient and scalable, making it suitable for industrial production if further optimized.
From a chemical biology perspective, 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid has been investigated for its interaction with biological macromolecules. Its ability to bind to proteins and enzymes suggests potential applications in drug design and development. For example, it may serve as a tool compound to probe enzyme mechanisms or as a starting point for generating libraries of compounds with improved pharmacological profiles.
The pharmacokinetic properties of 3-(4-amino-3,5-dimethyl-1H-pyrazol) are also of interest. Studies have shown that benzoic acid derivatives can exhibit good oral bioavailability due to their favorable solubility and metabolic stability. However, further research is needed to optimize absorption rates and minimize potential side effects associated with systemic administration.
In conclusion, 14319635dimethylethylenemethoxybenzoyl amide has emerged as a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it suitable for various applications ranging from drug development to chemical synthesis. As more research unfolds, 14319635dimethylethylenemethoxybenzoyl amide will likely play an increasingly important role in advancing therapeutic strategies across multiple disciplines.
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